

thioridazine phenothiazine derivatives structure-activity relationship studies

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Compound Focus: Thioridazine

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Structural Modifications and Biological Activity

Extensive SAR studies have led to the development of numerous **thioridazine** derivatives. The bioactivity of these compounds is highly dependent on modifications to three key regions of the phenothiazine core, as summarized in the table below.

Table 1: Key Structural Modifications and Their Effects on Bioactivity

Molecular Region	Specific Modification	Effect on Bioactivity	Primary Experimental Evidence
Side Chain Amino Group	N-demethylation; replacement with different alkyl groups [1]	Crucial for anti-tubercular activity; affects potency [1].	Synthesis of N-alkyl derivatives (4a-c); evaluation against non-pathogenic, pathogenic, and multi-drug resistant (MDR) mycobacterial strains [1].
Piperidine Ring	Replacement with piperazine or thiomorpholine groups [1]	Required for inhibiting pathogenic and MDR mycobacterial strains [1].	Synthesis of a second series of derivatives; evaluation of minimum inhibitory concentration (MIC) against

Molecular Region	Specific Modification	Effect on Bioactivity	Primary Experimental Evidence
			various mycobacterial strains [1].
Phenothiazine Core & SMe Group	Replacement of SMe with Cl; simplification to dichlorophenyl or benzimidazole systems [1]	Retains or enhances anti-tubercular activity; may reduce general toxicity [1].	Synthesis of a third series of derivatives; anti-mycobacterial screening and cytotoxicity assays [1].
Stereochemistry	Use of purified (S)-enantiomer [2]	Maintains or improves antimicrobial efficacy with significantly reduced toxicity <i>in vivo</i> [2].	<i>In vitro</i> MIC determination against <i>S. aureus</i> ; <i>in vivo</i> tolerance and efficacy studies in mouse models [2].

Experimental Protocols in SAR Studies

The following table outlines the core methodologies used to generate the SAR data, providing a reproducible framework for researchers.

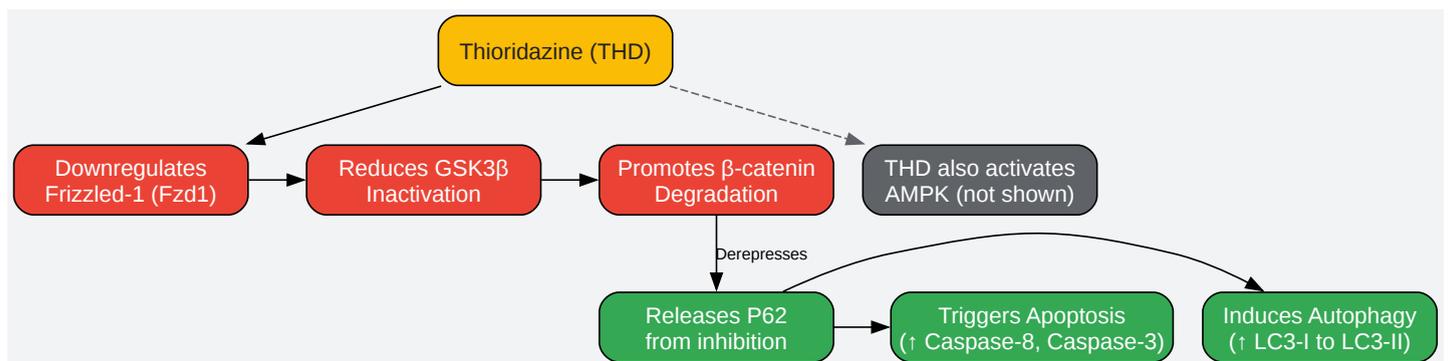
Table 2: Summary of Key Experimental Protocols

Protocol Aspect	Standardized Methodologies
Chemical Synthesis • Intermediate synthesis: Reaction of acyl chlorides with tetrahydrofuran (THF) and alkylamines [3]. • Demethylation: Treatment of thioridazine with 1-chloro-ethyl-chloroformate [1]. • Reductive amination: Using different aldehydes/ketones to create N-alkyl derivatives [1]. In Vitro Cytotoxicity & Anti-Proliferation • Cell Lines : Use of specific cancer cell lines (e.g., Hep3B and SkHep1 liver cancer, glioblastoma U87MG/GBM8401) [4] [3]. • Assays : Sulforhodamine B (SRB) assay, clonogenic assay [4]. • Data Analysis : Determination of half-maximal inhibitory concentration (IC ₅₀) values [4]. In Vitro Antimicrobial Activity • Strains : Use of standard reference and clinical isolate strains (e.g., <i>S. aureus</i> USA300, MRSA CC398, <i>M. tuberculosis</i> H37Rv) [1] [2]. • Assays : Broth microdilution following	

CLSI guidelines [2]. • **Data Analysis:** Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [2]. | | **Mechanism of Action Studies** | • **Western Blotting:** Analysis of protein levels (e.g., LC3-II, p-AMPK, β -catenin) to track signaling pathways [4]. • **Gene Expression Analysis:** Whole gene expression screening (e.g., Micro-Western array) to identify affected pathways [4]. • **Flow Cytometry:** For cell cycle analysis (DNA content) and apoptosis detection (Annexin V/PI staining) [5]. |

Signaling Pathways in Anticancer Activity

The anticancer effect of **thioridazine**, particularly against glioblastoma, involves inducing autophagy and apoptosis through a specific signaling pathway. The diagram below illustrates this mechanism.



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Figure 1: Thioridazine induces glioma cell death through the Wnt/ β -catenin pathway. **Thioridazine** downregulates Frizzled-1, leading to reduced inactivation of GSK3 β . This promotes the degradation of β -catenin, which subsequently releases the protein P62 from its inhibitory state. The freed P62 then simultaneously induces autophagy and triggers apoptosis [4]. **Thioridazine** also activates AMPK, further promoting autophagy through a complementary pathway [4].

Implications for Drug Development

The findings from SAR studies are directly informing several modern drug development strategies:

- **Drug Repurposing:** The evidence for **thioridazine**'s efficacy against drug-resistant cancers [5] and infections [1] supports its investigation for new therapeutic indications.
- **Toxicity Mitigation:** Strategies like using purified (S)-enantiomers have shown a 5-fold increase in the maximum tolerated dose in vivo compared to the racemic mixture, demonstrating a direct path to creating safer derivatives [2].
- **Lead Optimization:** The systematic exploration of the phenothiazine scaffold provides a clear roadmap for designing novel compounds with improved activity and selectivity [1] [3]. Computational approaches like iterative DeepSARM modeling can further accelerate this optimization process [6].

The field has moved beyond the original neuroleptic application of phenothiazines. Future work will likely focus on creating hybrid molecules and leveraging advanced computational models to develop highly specific, non-toxic therapeutics for oncology and infectious diseases.

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